

Application Notes and Protocols for Determining Bemotrizinol Solubility in Cosmetic Oils

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Compound of Interest

Compound Name: PL-100

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Introduction

Bemotrizinol (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine), commercially known as Tinosorb® S, is a highly effective, photostable, broad-spectrum UV filter widely used in sunscreen and skincare formulations.[1][2][3][4][5][6][7] As an oil-soluble powder, its efficacy and formulation aesthetics are critically dependent on its solubility in the cosmetic oils used as emollients and solvents in the final product.[1][2][3] Understanding the solubility of Bemotrizinol in different cosmetic oils is therefore crucial for formulators to develop stable, effective, and aesthetically pleasing sunscreen products.[8] These application notes provide a summary of Bemotrizinol's solubility in various cosmetic oils and a detailed protocol for its determination.

Data Presentation: Solubility of Bemotrizinol in Cosmetic Oils

The following table summarizes the solubility of Bemotrizinol in a range of cosmetic oils at 25 °C. This data is essential for selecting appropriate solvents during the formulation development process to ensure the UV filter is fully dissolved and to prevent re-crystallization, which can negatively impact SPF performance and product feel.[8][9]

Cosmetic Oil (INCI Name)	Solubility of Bemotrizinol (wt. %)
Ethylhexyl Methoxycinnamate	17.0
C12-15 Alkyl Benzoate	12.0
Dibutyl Adipate	10.0
Dicaprylyl Carbonate	8.8
Caprylic/Capric Triglyceride	5.0
Cocoglycerides	5.0
Ethanol (99.8%)	< 0.5

Table 1: Solubility of Tinosorb® S (Bemotrizinol) in various cosmetic oils at 25 °C, as reported by the manufacturer.

Additionally, another source indicates that 10 grams of Bemotrizinol is soluble in 30 grams of C12-15 Alkyl Benzoate, which corresponds to a solubility of 25 wt.%.^[10] The discrepancy in solubility for C12-15 Alkyl Benzoate may be attributed to variations in the specific grade of the oil or the experimental conditions used.

Experimental Protocol: Determination of Bemotrizinol Solubility in Cosmetic Oils

This protocol outlines a method for determining the equilibrium solubility of Bemotrizinol in a given cosmetic oil at a controlled temperature.

1. Materials and Equipment:

- Materials:
 - Bemotrizinol powder
 - Cosmetic oil to be tested (e.g., C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride)
 - Reference solvent with known solubility for Bemotrizinol (optional)

- Solvent for High-Performance Liquid Chromatography (HPLC) mobile phase (e.g., acetonitrile, methanol)
- Equipment:
 - Analytical balance
 - Vials with screw caps
 - Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C)
 - Centrifuge
 - Syringe filters (e.g., 0.45 µm)
 - High-Performance Liquid Chromatography (HPLC) system with a UV detector
 - Volumetric flasks and pipettes

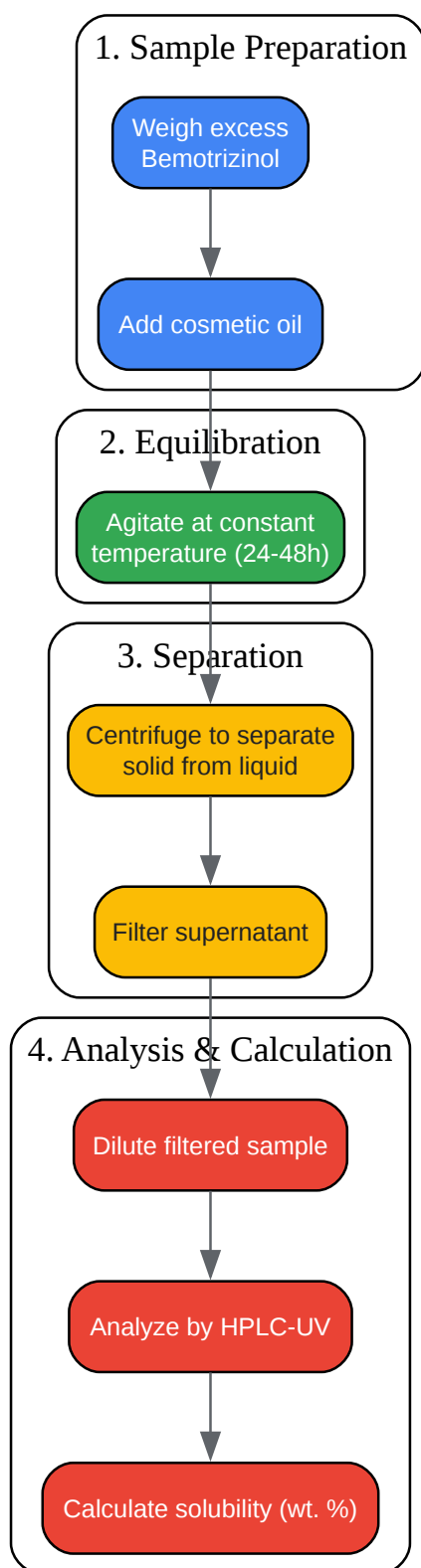
2. Experimental Procedure:

- Preparation of Supersaturated Solutions:
 - Accurately weigh an excess amount of Bemotrizinol powder into a series of vials. The exact amount should be more than the expected solubility.
 - Add a known volume or weight of the cosmetic oil to each vial.
 - Securely cap the vials.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear as a slurry with undissolved solid Bemotrizinol present.

- Sample Separation:
 - After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.
 - Centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
 - Filter the aliquot through a syringe filter (e.g., 0.45 μm) to remove any remaining solid particles.
 - Accurately dilute the filtered saturated solution with a suitable solvent (e.g., the HPLC mobile phase) to a concentration within the calibration range of the analytical method.
- Quantitative Analysis:
 - Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Bemotrizinol.
 - Prepare a calibration curve using standard solutions of Bemotrizinol of known concentrations.
 - The concentration of Bemotrizinol in the saturated solution is calculated from the calibration curve, taking into account the dilution factor.
- Calculation of Solubility:
 - The solubility is expressed as the weight percentage (wt. %) of Bemotrizinol in the cosmetic oil.
 - Calculation: Solubility (wt. %) = (mass of dissolved Bemotrizinol / mass of the saturated solution) \times 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Bemotrizinol.



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